molecular formula C17H15N3O5 B3863465 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3863465
M. Wt: 341.32 g/mol
InChI Key: NIKLDDKDDITJNA-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a hydrazinyl group, and a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-phenyl-1,3-thiazol-4-one
  • 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.

Properties

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-13-5-3-12(4-6-13)19-16(21)17(22)20-18-9-11-2-7-14-15(8-11)25-10-24-14/h2-9H,10H2,1H3,(H,19,21)(H,20,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKLDDKDDITJNA-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 3
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 4
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

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